2-amino-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide
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Overview
Description
2-amino-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide is an organic compound with a complex structure that includes both amino and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of the nitro group into the aromatic ring.
Amination: Introduction of the amino group.
Coupling Reaction: Formation of the amide bond between the amino and nitro-substituted aromatic rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-amino-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. The presence of both amino and nitro groups allows it to participate in redox reactions, which can affect cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-amino-3-(4-hydroxyphenyl)propanamide: Lacks the nitro group.
3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide: Lacks the amino group.
2-amino-3-(4-nitrophenyl)propanamide: Lacks the hydroxyl group.
Uniqueness
2-amino-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide is unique due to the presence of all three functional groups (amino, hydroxyl, and nitro) in its structure. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Biological Activity
The compound 2-amino-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide, often referred to in literature by its chemical structure or specific identifiers, has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
- Molecular Formula : C15H16N2O3
- Molar Mass : 272.30 g/mol
- IUPAC Name : this compound
Structural Features
The compound features:
- An amino group (-NH2)
- A hydroxyl group (-OH)
- A nitrophenyl group, which is known for its electron-withdrawing properties.
These functional groups contribute to the compound's reactivity and biological activity.
Antitumor Activity
Research has indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, studies have reported that certain phenolic compounds can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancer cells . The presence of the hydroxyl group in this compound may enhance its ability to act as an antioxidant, thus protecting cells from oxidative stress associated with cancer progression.
Antimicrobial Activity
The compound's potential antimicrobial activity has also been explored. Similar derivatives have shown moderate to good antibacterial and antifungal activities against various pathogens . The mechanism is believed to involve the disruption of microbial cell membranes or interference with metabolic pathways.
Inhibition of Enzymatic Activity
Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in cancer progression. For example, compounds with similar structures have been identified as inhibitors of histone methyltransferases, which play a crucial role in gene regulation and are implicated in various cancers .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antitumor Studies
In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, a study reported that similar compounds led to a significant reduction in cell viability in MCF-7 cells after 48 hours of treatment .
Antimicrobial Assays
Antimicrobial testing using the cup plate method revealed that compounds related to this compound exhibited varying degrees of activity against both gram-positive and gram-negative bacteria, as well as fungi .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antitumor | Induces apoptosis in MCF-7 cells | |
Antimicrobial | Moderate activity against bacteria | |
Enzyme Inhibition | Potential inhibitor of histone methyltransferases |
Table 2: Synthesis Conditions
Step | Conditions | Result |
---|---|---|
Step 1: Amination | Reactants: Aniline derivatives | Formation of amine |
Step 2: Hydroxylation | Reagents: Hydroxylating agents | Hydroxylated product |
Step 3: Nitration | Nitrating agent | Nitro derivative formed |
Properties
IUPAC Name |
2-amino-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c16-14(9-10-1-7-13(19)8-2-10)15(20)17-11-3-5-12(6-4-11)18(21)22/h1-8,14,19H,9,16H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHHNERSENUVQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.